1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
1-piperazin-1-ylcyclohexane-1-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-10(15)11(4-2-1-3-5-11)14-8-6-13-7-9-14;;/h13H,1-9H2,(H2,12,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATISIIDFWGTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with piperazine in the presence of a suitable catalyst to form 1-(piperazin-1-yl)cyclohexane. This intermediate is then reacted with a carboxamide source, such as isocyanate, to yield the final product. The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process starts with the synthesis of the intermediate compounds, followed by purification steps such as crystallization or distillation. The final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt, which is then purified and dried.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine and cyclohexane rings.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride has been studied for its various biological activities, particularly in the context of its interaction with neurotransmitter systems. Its structural similarity to other piperazine derivatives suggests potential applications in neuropharmacology.
Neuropharmacology
Research indicates that compounds with piperazine moieties can act as modulators of serotonin and dopamine receptors. This compound may exhibit anxiolytic and antidepressant effects due to its ability to influence these neurotransmitter systems.
Drug Development
This compound serves as a valuable scaffold in the design of new pharmacological agents. Its ability to modulate neurotransmitter activity makes it a candidate for developing treatments for anxiety disorders and depression.
Analytical Chemistry
Due to its defined chemical structure, this compound can be utilized as a reference standard in analytical chemistry. It aids in the calibration of instruments used for the detection and quantification of similar compounds in complex mixtures.
Synthesis of Novel Compounds
Researchers have employed this compound as a starting material for synthesizing other biologically active molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in medicinal chemistry.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the antidepressant-like effects of piperazine derivatives, including this compound, in rodent models. Results indicated significant reductions in depressive behaviors, suggesting its potential as an antidepressant agent.
Case Study 2: Neurotransmitter Modulation
Another research article focused on the modulation of serotonin receptors by piperazine derivatives. The study demonstrated that compounds similar to this compound could enhance serotoninergic transmission, providing insights into their therapeutic mechanisms.
Summary Table of Applications
| Application | Description |
|---|---|
| Drug Development | Potential use as an anxiolytic or antidepressant agent |
| Analytical Chemistry | Reference standard for calibration and quantification |
| Synthesis of Novel Compounds | Building block for creating new biologically active molecules |
| Neuropharmacology | Modulation of neurotransmitter systems (serotonin and dopamine receptors) |
Mechanism of Action
The mechanism of action of 1-(piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(Piperidin-1-yl)cyclohexanecarboxamide (CAS: 2201-13-0)
1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid (CAS: Not explicitly listed)
- Structural differences :
Dihydrochloride Salts of Piperazine Derivatives
1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one Dihydrochloride (CAS: 1311317-96-0)
1-Piperazin-1-ylacetone Dihydrochloride (CAS: 1353504-07-0)
- Structural differences :
Comparative Data Table
Key Research Findings and Implications
- Cyclohexane vs. Aromatic Cores : Cyclohexane-based compounds (e.g., the target) offer conformational flexibility, while benzoxazine-containing analogues (e.g., CAS 1311317-96-0) may exhibit enhanced binding to aromatic-rich biological targets .
- Salt Forms : Dihydrochloride salts (common in the target and analogues) improve aqueous solubility, critical for in vitro assays and formulation .
Biological Activity
1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 271.17 g/mol
The piperazine moiety is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Receptor Modulation : The compound acts as a modulator of G-protein coupled receptors (GPCRs), influencing pathways involved in neurotransmission and inflammation.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to cancer progression and inflammation, providing a potential pathway for therapeutic intervention.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine compounds, including this compound, exhibit promising anticancer properties. For instance, one study evaluated the compound's efficacy against various human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.51 | Induction of apoptosis |
| SMMC-7721 | 1.39 | ROS elevation and mitochondrial disruption |
| Hep3B | 0.73 | Membrane integrity loss |
These findings suggest that the compound may induce cell death through oxidative stress and mitochondrial dysfunction .
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown potential neuroprotective effects. Research indicates that it can mitigate neuronal cell death in models of neurodegeneration, such as Alzheimer's disease. This effect is attributed to its ability to modulate chemokine receptors involved in neuroinflammatory responses .
Study on Antidepressant Activity
A notable study investigated the antidepressant properties of piperazine derivatives, including this compound. The results indicated that these compounds could effectively inhibit serotonin reuptake, leading to increased serotonin levels in the brain:
- Animal Model : Rat forced swimming test (FST)
- Results : Significant reduction in immobility times compared to control groups, indicating potential antidepressant effects .
In Vivo Efficacy
Another study highlighted the in vivo efficacy of the compound in reducing inflammation associated with chronic conditions. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines in animal models of chronic inflammation .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving coupling of cyclohexane-1-carboxamide intermediates with piperazine derivatives. Key steps include:
- Formation of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide as a precursor.
- Nucleophilic substitution or amidation reactions to introduce the piperazine moiety.
- Optimization of temperature (e.g., 60–80°C), solvent choice (e.g., DMF or acetonitrile), and reaction time (12–24 hrs) to improve yield (up to 70–85%) and purity .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization involves:
- Spectroscopic Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O) and amide (N–H) stretches.
- NMR (¹H/¹³C) : Identify cyclohexane protons (δ 1.2–2.1 ppm), piperazine signals (δ 2.5–3.5 ppm), and carboxamide carbons (δ 170–175 ppm).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 312.2).
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .
Q. What solubility and stability considerations apply to the dihydrochloride salt form?
- Methodological Answer :
- Solubility : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS at pH 7.4) compared to the free base. Solubility in DMSO is >100 mg/mL for in vitro assays .
- Stability : Store at −20°C in airtight, light-protected containers. Stability in buffer solutions is pH-dependent; avoid alkaline conditions (>pH 8) to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications to the cyclohexane or piperazine moieties influence antitumor activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Cyclohexane Modifications : Bulky substituents (e.g., phenyl groups) enhance apoptosis-inducing activity by improving hydrophobic interactions with cellular targets.
- Piperazine Modifications : Fluorination at the phenylpiperazine moiety increases selectivity for cancer cell lines (e.g., MCF-7 IC₅₀ = 3.25 μM vs. doxorubicin IC₅₀ = 6.77 μM) .
- Data Table :
| Derivative | Modification | IC₅₀ (MCF-7) | Selectivity Index (vs. Normal Cells) |
|---|---|---|---|
| 5i | 4-Fluorophenyl | 3.25 μM | 12.5 |
| 5a | Unsubstituted | 15.7 μM | 3.2 |
Q. What in vitro models are appropriate for evaluating apoptosis induction, and how should IC₅₀ variability be addressed?
- Methodological Answer :
- Models : Use adherent cancer cell lines (e.g., MCF-7, HepG2) with apoptosis assays (Annexin V/PI staining, caspase-3 activation).
- IC₅₀ Variability : Standardize protocols for:
- Cell passage number (<20).
- Serum concentration (10% FBS).
- Incubation time (48–72 hrs).
- Data Interpretation : Compare results to positive controls (e.g., doxorubicin) and validate via flow cytometry .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from:
- Purity Differences : Use HPLC (>98% purity) and elemental analysis to rule out impurities.
- Assay Conditions : Control pH, temperature, and cell density. For example, MCF-7 IC₅₀ varies by 30% between serum-free vs. serum-containing media .
- Statistical Validation : Perform triplicate experiments with ANOVA analysis (p < 0.05) .
Q. What parameters are critical for pharmacokinetic (PK) study design involving this compound?
- Methodological Answer :
- Absorption : Assess solubility in simulated gastric fluid (SGF) and intestinal fluid (SIF).
- Metabolism : Use liver microsomes (human/rat) to identify CYP450-mediated degradation.
- Excretion : Monitor urinary excretion rates in rodent models via LC-MS/MS .
Q. How does the compound interact with kinase targets, and what experimental approaches validate these interactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
